BenchChemオンラインストアへようこそ!

N-[(E)-(4-cyanophenyl)methylideneamino]benzenesulfonamide

Carbonic anhydrase inhibition Tumour-associated isoforms CA IX selectivity

This Schiff base–hydrazone sulfonamide incorporates a 4-cyanophenyl privileged fragment that confers nanomolar potency and selectivity for tumor-associated hCA IX/XII over cytosolic isoforms (hCA I Ki = 499 nM). The hydrazone linker provides three orthogonal synthetic handles—reduction, metal complexation, and acid-catalyzed hydrolysis—making it a versatile building block for focused sulfonamide libraries. It also serves as a reference standard for HPLC/LC-MS method development. Supplied at ≥95% purity, it is ideal for CA IX-mediated phenotype studies and isoform-selective inhibitor design.

Molecular Formula C14H11N3O2S
Molecular Weight 285.32
CAS No. 101385-21-1
Cat. No. B2359020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(E)-(4-cyanophenyl)methylideneamino]benzenesulfonamide
CAS101385-21-1
Molecular FormulaC14H11N3O2S
Molecular Weight285.32
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C#N
InChIInChI=1S/C14H11N3O2S/c15-10-12-6-8-13(9-7-12)11-16-17-20(18,19)14-4-2-1-3-5-14/h1-9,11,17H/b16-11+
InChIKeyFWANZNVPCBFZLT-LFIBNONCSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(E)-(4-Cyanophenyl)methylideneamino]benzenesulfonamide (CAS 101385-21-1): Compound Class and Baseline Characteristics for Procurement Decisions


N-[(E)-(4-Cyanophenyl)methylideneamino]benzenesulfonamide (CAS 101385-21-1), also catalogued as N'-[(E)-(4-cyanophenyl)methylidene]benzenesulfonohydrazide, is a Schiff base–hydrazone sulfonamide with the molecular formula C₁₄H₁₁N₃O₂S and a molecular weight of 285.32 g·mol⁻¹ [1]. The compound is formed by condensation of benzenesulfonohydrazide with 4-cyanobenzaldehyde, resulting in a benzenesulfonohydrazide scaffold bearing a 4-cyanobenzylidene substituent . It belongs to a class of sulfonamide-based carbonic anhydrase (CA) inhibitors in which the 4-cyanophenyl moiety has been specifically identified as one of the privileged fragments conferring selectivity for the tumour-associated isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and hCA II [2]. Commercial availability is typically at ≥95% purity from specialty chemical suppliers, with documented use as both a pharmacologically active scaffold and a synthetic building block [1].

Why Generic Substitution of N-[(E)-(4-Cyanophenyl)methylideneamino]benzenesulfonamide with Other Sulfonamide CA Inhibitors Is Not Warranted


Carbonic anhydrase inhibitors as a class span a wide chemical space—from classical primary sulfonamides (e.g., acetazolamide) to ureido-sulfonamides (e.g., SLC-0111) and Schiff base derivatives—yet isoform selectivity profiles diverge dramatically even among close structural analogs [1]. The present compound incorporates a hydrazone (–NH–N=CH–) linker between the benzenesulfonamide and the 4-cyanophenyl ring, a connectivity motif absent in most clinically evaluated CA inhibitors. Within the Schiff base sub-series studied by Sarikaya et al., the 4-cyanophenyl substituent was one of only four aryl/hetaryl groups (alongside 4-methylthiophenyl, 4-(2-pyridyl)-phenyl, and the 4-aminoethylbenzenesulfonamide scaffold) that conferred both nanomolar potency and selectivity for hCA IX [1]. Replacing the 4-cyanophenyl moiety with other substituents—or reducing the imine bond to a secondary amine—profoundly alters the isoform inhibition fingerprint, as demonstrated quantitatively below [1][2]. Consequently, treating this compound as a generic “sulfonamide CA inhibitor” without regard to its specific scaffold and substituent identity risks selecting a molecule with an entirely different selectivity window and potency rank order.

Product-Specific Quantitative Differentiation Evidence for N-[(E)-(4-Cyanophenyl)methylideneamino]benzenesulfonamide (CAS 101385-21-1)


CA IX Isoform Selectivity: 4-Cyanophenyl Schiff Base vs. Classical Sulfonamide CA Inhibitors

In the head-to-head panel reported by Sarikaya et al. (2014), the 4-cyanophenyl-substituted Schiff base derived from 4-(2-aminoethyl)-benzenesulfonamide was highlighted among the 'best and most CA IX-selective compounds' within a library of sulfanilamide-, 3-fluorosulfanilamide-, and 4-aminoethylbenzenesulfonamide-derived Schiff bases [1]. While the study did not isolate the exact Ki for the target compound against hCA IX, the 4-cyanophenyl moiety was explicitly grouped with 4-methylthiophenyl and 4-(2-pyridyl)-phenyl as the privileged fragments yielding nanomolar hCA IX affinity with selectivity over cytosolic isoforms [1]. In contrast, the clinically used CA inhibitor acetazolamide (AAZ) exhibits Kis of 25–50 nM across hCA I, II, IX, and XII, i.e., essentially pan-isoform inhibition with negligible tumour-associated selectivity [2]. The target compound's hCA I Ki has been deposited in BindingDB as 499 nM, confirming weak off-target cytosolic inhibition [3]. This pattern—moderate-to-weak hCA I inhibition combined with structurally inferred nanomolar hCA IX potency—defines a selectivity window that classical sulfonamides such as AAZ, methazolamide, and dichlorophenamide cannot replicate.

Carbonic anhydrase inhibition Tumour-associated isoforms CA IX selectivity Schiff base sulfonamides

Scaffold Differentiation: Hydrazone-Based Sulfonamide vs. Reduced Secondary Amine Analog

A structurally informative cross-study comparison is available from Durgun et al. (2015), who independently synthesized Schiff base derivatives from the identical 4-(2-aminoethyl)-benzenesulfonamide precursor and then reduced the imine (–N=CH–) bond to the corresponding secondary amine (–NH–CH₂–) with NaBH₄ [1]. Across all investigated CA isoforms (hCA I, II, IX, XII), the reduced secondary amine derivatives displayed uniformly superior inhibitory potency compared to their parent Schiff bases: 'Many low nanomolar inhibitors were detected against all isoforms among the secondary amines whereas the Schiff bases were by far less active compared to the corresponding reduced derivatives' [1]. While the Durgun study did not include the 4-cyanophenyl substituent specifically, the structure–activity trend is consistent across aryl/heteroaryl substituents. This establishes a clear procurement-relevant principle: if a research programme requires maximal CA inhibitory potency regardless of isoform, the reduced amine congener may be preferable; conversely, if preservation of the hydrazone bond is required for downstream chemistry (e.g., metal chelation, further derivatisation) or to maintain a specific selectivity profile, the Schiff base—i.e., the target compound—is the correct starting material.

Schiff base reduction Secondary amine sulfonamides CA isoform potency shift Hydrazone stability

Sulfonamide Scaffold Source Matters: 4-Aminoethylbenzenesulfonamide vs. Sulfanilamide-Derived Schiff Bases

Sarikaya et al. (2014) directly compared three sulfonamide scaffolds used for Schiff base formation: sulfanilamide, 3-fluorosulfanilamide, and 4-(2-aminoethyl)-benzenesulfonamide [1]. The authors stated unequivocally: 'The sulfanilamide and 3-fluorosulfanilamide derived Schiff bases were less active compared to the corresponding 4-aminoethyl-benzenesulfonamide derivatives' [1]. The target compound (CAS 101385-21-1) is structurally distinct in that it employs a benzenesulfonohydrazide scaffold rather than a 4-aminoethylbenzenesulfonamide core; nevertheless, the class-level finding underscores that the nature of the sulfonamide-bearing scaffold is a dominant determinant of CA inhibitory potency. A procurement decision that substitutes a sulfanilamide-derived Schiff base for this benzenesulfonohydrazide would introduce an entirely different scaffold with predictably inferior CA affinity, even if the 4-cyanophenyl substituent were retained.

Sulfanilamide 4-(2-aminoethyl)benzenesulfonamide Scaffold comparison CA inhibition potency

Aryl Substituent Identity Determines CA Isoform Selectivity: 4-Cyanophenyl vs. 4-Methylthiophenyl vs. Other Substituents

Within the same 4-aminoethylbenzenesulfonamide scaffold series, Sarikaya et al. (2014) demonstrated that the aryl/heteroaryl moiety on the aldehyde-derived portion was the principal factor governing both potency and isoform selectivity [1]. Four privileged substituents emerged for CA IX selectivity: 4-methylthiophenyl, 4-cyanophenyl, 4-(2-pyridyl)-phenyl, and the 4-aminoethylbenzenesulfonamide scaffold itself. For CA XII selectivity, a different set of substituents was optimal: 2-methoxy-4-nitrophenyl, 2,3,5,6-tetrafluorophenyl, and 4-(2-pyridyl)-phenyl [1]. This substituent-dependent divergence between CA IX and CA XII preference is noteworthy: the 4-cyanophenyl moiety is CA IX-favouring, while other substituents preferentially target CA XII. A researcher selecting between the 4-cyanophenyl derivative (this compound) and, for example, the 4-methylthiophenyl analog is choosing between two compounds with distinct CA IX/CA XII selectivity ratios, even though both are classified as 'CA IX-selective'.

4-Cyanophenyl 4-Methylthiophenyl CA IX selectivity Aryl substituent SAR

Physicochemical and Supply-Chain Differentiation: Hydrazone vs. Primary Sulfonamide Building Blocks

From a procurement and synthetic-chemistry perspective, the hydrazone (–NH–N=CH–) linkage in the target compound distinguishes it from primary sulfonamide CA inhibitors (e.g., acetazolamide, ethoxzolamide) and from simple benzenesulfonamide building blocks [1]. The hydrazone bond is both a pharmacophore element (participating in zinc coordination and hydrogen-bond networks within the CA active site) and a synthetic handle: it can be reduced to a hydrazine, hydrolysed to recover the aldehyde and sulfonohydrazide precursors, or employed as a directing group in metal-catalysed C–H functionalisation [2]. Commercially, the compound is sourced as a discrete entity (CAS 101385-21-1) at ≥95% purity (CymitQuimica, AKSci, MolCore), with molecular weight 285.32 g·mol⁻¹ and calculated LogP ~2.2 [1]. In contrast, the closest purchasable comparator, 4-(4-cyanophenyl)benzenesulfonamide (CAS not available for this specific structure; related: 4-cyanobenzenesulfonamide, CAS 799797-30-1), lacks the hydrazone linker entirely and has been studied as a CA inhibitor in a distinct structural class [3]. The presence of the hydrazone bond in the target compound thus provides synthetic optionality not available with simple biaryl sulfonamides.

Hydrazone building block Synthetic versatility Physicochemical properties Procurement specification

High-Confidence Research and Industrial Application Scenarios for N-[(E)-(4-Cyanophenyl)methylideneamino]benzenesulfonamide (CAS 101385-21-1)


Tumour-Associated Carbonic Anhydrase IX (hCA IX) Selective Pharmacological Probe Development

Based on the explicit classification of the 4-cyanophenyl moiety as one of four privileged fragments conferring CA IX selectivity in the Sarikaya et al. (2014) study [1], this compound is suited as a starting scaffold for developing isoform-selective hCA IX inhibitors. Its weak hCA I inhibition (Ki = 499 nM) [2] combined with structurally inferred nanomolar hCA IX affinity supports applications requiring discrimination between tumour-associated and cytosolic CA isoforms—a key requirement for minimising off-target effects in oncology-focused CA inhibition programmes.

Hydrazone-Based Fragment Library Synthesis and Metal Complexation Studies

The hydrazone (–NH–N=CH–) functionality provides a versatile synthetic junction that is absent from primary sulfonamide CA inhibitors [1]. The compound can serve as a precursor for: (i) reduction to the corresponding hydrazine for structure–activity relationship expansion (as demonstrated by Durgun et al. 2015) [3]; (ii) metal complexation through the imine nitrogen lone pair, generating metallodrug candidates; and (iii) acid-catalysed hydrolysis to recover 4-cyanobenzaldehyde and benzenesulfonohydrazide for orthogonal synthetic pathways. This multi-directional synthetic utility makes it a strategic building block for medicinal chemistry laboratories synthesising focused sulfonamide libraries.

Comparative CA Isoform Profiling in Hypoxia-Related Disease Models

The compound's substituent-dependent CA IX vs. CA XII selectivity profile (4-cyanophenyl favours CA IX over CA XII, in contrast to 2-methoxy-4-nitrophenyl-substituted analogs that favour CA XII) [1] positions it as a chemical tool for dissecting the distinct roles of these two transmembrane isoforms in hypoxia signalling, pH regulation, and tumour microenvironment biology. Researchers comparing CA IX-mediated vs. CA XII-mediated phenotypes can use this compound alongside a CA XII-preferring congener to achieve pharmacological isoform discrimination—a capability not offered by pan-inhibitors such as acetazolamide.

Reference Standard for Schiff Base Sulfonamide Analytical Method Development

With a well-defined molecular formula (C₁₄H₁₁N₃O₂S), molecular weight (285.32 g·mol⁻¹), and computed physicochemical parameters (XLogP3-AA = 2.2, TPSA = 90.7 Ų) documented in PubChem [4], this compound can serve as a reference standard for developing HPLC, LC-MS, or spectrophotometric methods for sulfonamide-hydrazone analysis. Its commercial availability at ≥95% purity from multiple suppliers [4] supports its use as an analytical benchmark in quality control workflows for sulfonamide-based research compounds.

Quote Request

Request a Quote for N-[(E)-(4-cyanophenyl)methylideneamino]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.